5-Phenyloxazole-2-carbonitrile (CAS 70594-46-6): Comprehensive Physicochemical Profiling, Synthetic Methodologies, and Applications in Medicinal Chemistry
5-Phenyloxazole-2-carbonitrile (CAS 70594-46-6): Comprehensive Physicochemical Profiling, Synthetic Methodologies, and Applications in Medicinal Chemistry
Executive Summary
As a Senior Application Scientist, selecting the right heterocyclic building block is paramount for designing robust synthetic pipelines and efficacious pharmacophores. 5-Phenyloxazole-2-carbonitrile (CAS: 70594-46-6) represents a highly versatile, bifunctional scaffold[1]. The 1,3-oxazole core provides a stable, aromatic hydrogen-bond acceptor that effectively mimics peptide bonds in biological systems. By substituting position 5 with a lipophilic phenyl group and position 2 with a highly reactive carbonitrile (cyano) group, this molecule becomes an indispensable linchpin for divergent synthesis, enabling the rapid generation of amidines, tetrazoles, and primary amines for drug discovery and materials science.
Physicochemical Profiling & Structural Causality
The chemical behavior of 5-phenyloxazole-2-carbonitrile is dictated by a "push-pull" electronic system. The oxazole ring itself is an electron-rich heterocycle; however, the C2-carbonitrile group is strongly electron-withdrawing. This drastically increases the electrophilicity of the C2 position, making it highly susceptible to nucleophilic attack. Conversely, the C5-phenyl group provides extended π -conjugation, which lowers the HOMO-LUMO gap and imparts distinct photophysical and solvatochromic properties to the scaffold[2].
Table 1: Core Physicochemical Properties
| Property | Value / Description |
| IUPAC Name | 5-phenyl-1,3-oxazole-2-carbonitrile |
| CAS Number | 70594-46-6[1] |
| Molecular Formula | C₁₀H₆N₂O |
| Molecular Weight | 170.17 g/mol [1] |
| SMILES | N#Cc1ncc(-c2ccccc2)o1 |
| InChI Key | VVPKXWNJXPWSTD-UHFFFAOYSA-N[1] |
| Physical State | Solid (Typical of extended aromatic nitriles) |
| Electronic Effect | C2-Nitrile (Electron-withdrawing); C5-Phenyl (Conjugative/Lipophilic) |
Synthetic Methodologies: Amide Dehydration Protocol
While multiple pathways exist to construct the oxazole core (such as the Robinson-Gabriel or Van Leusen syntheses), the most direct and high-yielding route to 2-cyanooxazoles is the dehydration of the corresponding 2-carboxamides[3].
Causality of Reagent Selection
Historically, phosphorus pentoxide ( P2O5 ) or neat phosphorus oxychloride ( POCl3 ) were used for this transformation. However, these harsh conditions often lead to the degradation of the sensitive oxazole ether linkage. To ensure a self-validating and high-yielding system, we employ Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine) in N,N-Dimethylformamide (DMF) . This combination generates a mild Vilsmeier-Haack-type intermediate that selectively activates the amide oxygen, converting it into an excellent leaving group without compromising the heterocyclic core[3].
Step-by-Step Methodology: Cyanuric Chloride/DMF Dehydration
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Reagent Preparation: Dissolve 1.0 equivalent of 5-phenyl-1,3-oxazole-2-carboxamide in anhydrous DMF (0.5 M concentration) under an inert argon atmosphere.
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Causality: Atmospheric moisture competitively hydrolyzes the Vilsmeier reagent, drastically reducing the reaction yield.
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Activation: Cool the solution to 0 °C using an ice bath. Add 0.5 equivalents of cyanuric chloride portion-wise.
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Causality: The formation of the active dehydrating complex is exothermic; maintaining 0 °C prevents thermal degradation and side-product formation.
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Propagation: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 2–4 hours.
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In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate eluent.
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Validation Metric: The starting amide will appear as a low- Rf spot due to strong hydrogen bonding. The successful formation of the nitrile is confirmed by the appearance of a rapidly migrating (high- Rf ), strongly UV-active spot (254 nm).
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Quenching: Slowly pour the reaction mixture into a vigorously stirred mixture of crushed ice and saturated aqueous NaHCO3 .
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Causality: Ice prevents the exothermic, acid-catalyzed hydrolysis of the newly formed nitrile back to the amide. The NaHCO3 neutralizes the cyanuric acid byproducts and HCl generated during the reaction.
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Isolation & Purification: Extract the aqueous layer with Ethyl Acetate ( 3× ). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify via silica gel column chromatography to afford the pure 5-phenyloxazole-2-carbonitrile.
Step-by-step dehydration workflow for synthesizing 5-Phenyloxazole-2-carbonitrile.
Divergent Functionalization: The Carbonitrile Linchpin
In medicinal chemistry, the carbonitrile group is rarely the final functional destination; rather, it serves as a critical synthetic node. The strong dipole of the C≡N bond allows for a variety of divergent transformations that are essential for exploring structure-activity relationships (SAR)[4].
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Tetrazole Formation: Treatment with sodium azide ( NaN3 ) and ammonium chloride in DMF yields the 5-(1H-tetrazol-5-yl)oxazole derivative. The tetrazole is a well-established bioisostere for carboxylic acids, offering similar pKa values but superior metabolic stability and membrane permeability.
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Amidine Synthesis: Through a Pinner reaction (HCl in ethanol followed by methanolic ammonia), the nitrile is converted to an amidine. Amidines are critical hydrogen-bond donors often utilized in the design of kinase inhibitors to interact with the ATP-binding pocket hinge region.
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Reduction to Amines: Catalytic hydrogenation ( H2 , Pd/C) or reduction with LiAlH4 yields (5-phenyloxazol-2-yl)methanamine, a valuable primary amine for subsequent peptide coupling or reductive amination.
Divergent synthetic pathways originating from the 5-Phenyloxazole-2-carbonitrile scaffold.
Applications in Drug Discovery and Materials Science
Medicinal Chemistry
Oxazole-carbonitriles and their derivatives are highly privileged structures in pharmacology. The 5-phenyloxazole core provides a rigid, planar geometry that can intercalate or fit deeply into hydrophobic enzymatic pockets[4]. When the C2-carbonitrile is converted into functional groups like amidines or amines, these molecules frequently exhibit potent activity against targets such as cyclooxygenase-2 (COX-2) and various cyclin-dependent kinases (CDKs). The oxazole nitrogen acts as a crucial hydrogen-bond acceptor, anchoring the molecule to the target protein's backbone.
Photophysics & Fluorescent Probes
Beyond pharmacology, the extended π -conjugation between the phenyl ring and the oxazole core makes these derivatives highly fluorescent. Experimental and theoretical studies on phenyloxazole derivatives demonstrate significant solvatochromism—a dependence of the emission maximum on solvent polarity[2]. This property is heavily exploited in the design of environmentally sensitive fluorescent probes for live-cell imaging, where the carbonitrile group acts as an electron acceptor in intramolecular charge transfer (ICT) systems.
References
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Benchchem : 5-Phenyloxazole-2-carbonitrile | 70594-46-6 (Chemical Properties and Identifiers).[1]
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MDPI (Molecules) : Dehydration of Aromatic Heterocyclic Carboxamides to Aromatic Heterocyclic Carbonitriles.[3]
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Benchchem : Oxazole-2-carbonitrile (Biological Targets and Functionalization).[4]
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PubMed / Spectrochim Acta A Mol Biomol Spectrosc : 2-phenoxathiinyl-5-phenyloxazole and 5-phenoxathiinyl-2-phenyloxazole derivatives: experimental and theoretical study of emission properties.[2]
Sources
- 1. 5-Phenyloxazole-2-carbonitrile | 70594-46-6 | Benchchem [benchchem.com]
- 2. 2-phenoxathiinyl-5-phenyloxazole and 5-phenoxathiinyl-2-phenyloxazole derivatives: experimental and theoretical study of emission properties [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Oxazole-2-carbonitrile | 68776-60-3 | Benchchem [benchchem.com]
